Benzophenone-4-maleimide (BPM) is a heterobifunctional photoreactive crosslinker featuring a sulfhydryl-specific maleimide group and a photoactivatable benzophenone moiety. With a molecular weight of 277.28 g/mol and a rigid spacer arm of approximately 9–10 Å, it is primarily procured for site-directed protein-protein interaction mapping, bioconjugation, and the structural analysis of transient complexes . The maleimide efficiently forms stable thioether bonds with cysteine residues at physiological pH (6.5–7.5), while the benzophenone group, upon UV irradiation at 350–360 nm, generates a diradical that inserts into proximal C-H bonds[1]. Its high stability in aqueous environments and specific activation profile make it a critical reagent for structural biology and advanced material functionalization .
Substituting Benzophenone-4-maleimide with alternative photoreactive crosslinkers, such as aryl azides or diazirines, frequently compromises crosslinking yield and structural fidelity . Aryl azides rapidly react with water or undergo ring expansion to form non-specific electrophiles, permanently consuming the reagent and diluting the crosslinking efficiency in aqueous buffers [1]. Furthermore, simple aryl azides often require higher-energy UV irradiation (<320 nm), which can induce photolytic damage to sensitive biomolecules . In contrast, the benzophenone moiety of BPM activates at a milder 350–360 nm and uniquely relaxes back to its ground state if a target C-H bond is not immediately available, allowing for repeated irradiation cycles that maximize target-specific crosslinking yields without the background noise of water-quenched byproducts [1].
Benzophenone-4-maleimide demonstrates significantly higher functional crosslinking yields in aqueous environments compared to aryl azide comparators . When aryl azides are photoactivated, they form nitrenes that rapidly react with water or rearrange into dehydroazepines, permanently quenching the active group. In contrast, the benzophenone moiety in BPM forms a diradical upon 350 nm irradiation; if no suitable C-H bond is within its ~9 Å span, it relaxes to the ground state [1]. This allows BPM to be repeatedly irradiated, driving crosslinking yields up to 65-90% in optimized protein complexes, whereas aryl azides often suffer from massive yield losses due to competitive hydrolysis.
| Evidence Dimension | Resistance to aqueous quenching and crosslinking yield |
| Target Compound Data | Benzophenone diradical relaxes to ground state, allowing repeated irradiation and high yield. |
| Comparator Or Baseline | Aryl azides (irreversibly quenched by water or rearranged). |
| Quantified Difference | BPM avoids the near-total aqueous quenching that limits aryl azide efficiency. |
| Conditions | Aqueous buffer systems under UV irradiation. |
Buyers requiring high-efficiency crosslinking in aqueous biological buffers must select BPM to avoid the severe yield penalties associated with water-quenched aryl azides.
The selection of BPM over simple aryl azide crosslinkers is often dictated by the required activation wavelength. Simple aryl azides typically require UV irradiation at 254–320 nm to generate reactive nitrenes. This high-energy UV range overlaps with the absorption spectra of aromatic amino acids and nucleic acids, leading to unintended photolytic damage and protein denaturation [1]. BPM is optimally activated at 350–360 nm, a wavelength range that is significantly less damaging to native protein structures and nucleic acids, preserving the functional integrity of the target complexes during the crosslinking process .
| Evidence Dimension | Optimal photoactivation wavelength |
| Target Compound Data | 350–360 nm (Benzophenone activation) |
| Comparator Or Baseline | 254–320 nm (Simple aryl azides activation) |
| Quantified Difference | ~40–100 nm shift to lower-energy, non-destructive UV light. |
| Conditions | Photoactivation of crosslinkers in the presence of sensitive biomolecules. |
Procuring BPM protects high-value, sensitive biological samples from UV-induced degradation during the photoactivation step.
When selecting a heterobifunctional benzophenone crosslinker, buyers must choose between maleimide (BPM) and iodoacetamide (BPIA) derivatives [1]. BPM is heavily preferred for precise structural mapping because the maleimide group reacts with sulfhydryls (cysteines) at a rate approximately 1,000 times faster than iodoacetamides at physiological pH (6.5–7.0). Furthermore, iodoacetamides are prone to cross-reacting with primary amines (lysines) or histidines if the reaction time is extended, whereas BPM maintains strict selectivity for thiols, ensuring that the benzophenone anchor is placed exactly at the intended cysteine residue [1].
| Evidence Dimension | Thiol reaction kinetics and specificity |
| Target Compound Data | Maleimide (BPM) reacts rapidly and exclusively with thiols at pH 6.5–7.0. |
| Comparator Or Baseline | Iodoacetamide (BPIA) reacts slowly and can cross-react with amines/histidines. |
| Quantified Difference | ~1,000-fold faster reaction kinetics for maleimide over iodoacetamide. |
| Conditions | Aqueous bioconjugation at pH 6.5–7.0. |
BPM guarantees precise, site-specific anchoring at cysteine residues without the risk of off-target amine labeling, which is critical for reproducible structural mapping.
BPM's rigid ~9 Å span and high crosslinking yield make it the premier choice for capturing weak or transient interactions (e.g., actin-cofilin or kinesin head-tail complexes) that are lost during standard purification .
Used to label purified ligands or antibodies, allowing them to bind cell-surface receptors and covalently capture the interactome upon 350 nm irradiation without damaging the live cells or delicate receptor structures [1].
Procured for attaching biomolecules or polymers to surfaces where the maleimide anchors to a specific thiol, and the benzophenone provides a light-activated, non-specific covalent bond to the substrate, maximizing functionalization efficiency in aqueous environments .
Irritant